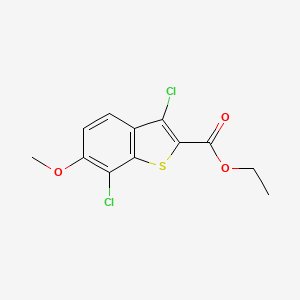![molecular formula C10H14BrNO2S2 B5747609 1-[(5-bromo-2-thienyl)sulfonyl]azepane](/img/structure/B5747609.png)
1-[(5-bromo-2-thienyl)sulfonyl]azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5-bromo-2-thienyl)sulfonyl]azepane, also known as BTA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BTA belongs to the class of compounds known as sulfonamides, which are widely used as antibacterial and antifungal agents. However, BTA has been found to exhibit a unique set of pharmacological properties that make it a promising candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 1-[(5-bromo-2-thienyl)sulfonyl]azepane is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell proliferation and survival. 1-[(5-bromo-2-thienyl)sulfonyl]azepane has been found to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many cancer cells and is involved in promoting tumor growth. 1-[(5-bromo-2-thienyl)sulfonyl]azepane has also been found to inhibit the activity of histone deacetylases, which play a key role in regulating gene expression and are often dysregulated in cancer cells.
Biochemical and Physiological Effects:
1-[(5-bromo-2-thienyl)sulfonyl]azepane has been found to exhibit a range of biochemical and physiological effects. In addition to its anticancer activity, 1-[(5-bromo-2-thienyl)sulfonyl]azepane has been found to exhibit anti-inflammatory and antioxidant activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. 1-[(5-bromo-2-thienyl)sulfonyl]azepane has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[(5-bromo-2-thienyl)sulfonyl]azepane in lab experiments is its potent activity against cancer cells, making it a valuable tool for studying the mechanisms of cancer cell proliferation and survival. 1-[(5-bromo-2-thienyl)sulfonyl]azepane is also relatively easy to synthesize and purify, making it a viable option for large-scale production. However, one of the limitations of using 1-[(5-bromo-2-thienyl)sulfonyl]azepane in lab experiments is its potential toxicity, as it has been found to exhibit cytotoxic effects on normal cells at high concentrations.
Orientations Futures
There are several potential future directions for the research and development of 1-[(5-bromo-2-thienyl)sulfonyl]azepane. One area of research is in the development of novel anticancer drugs based on the structure of 1-[(5-bromo-2-thienyl)sulfonyl]azepane. Researchers are also exploring the potential of 1-[(5-bromo-2-thienyl)sulfonyl]azepane in the treatment of other diseases, such as inflammatory and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-[(5-bromo-2-thienyl)sulfonyl]azepane and its potential side effects.
Méthodes De Synthèse
The synthesis of 1-[(5-bromo-2-thienyl)sulfonyl]azepane involves the reaction of 5-bromo-2-thiophenesulfonyl chloride with azepane in the presence of a base. The reaction proceeds via nucleophilic substitution, and the resulting product is purified through column chromatography. The synthesis of 1-[(5-bromo-2-thienyl)sulfonyl]azepane has been optimized to provide high yields and purity, making it a viable option for large-scale production.
Applications De Recherche Scientifique
1-[(5-bromo-2-thienyl)sulfonyl]azepane has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is in the treatment of cancer. 1-[(5-bromo-2-thienyl)sulfonyl]azepane has been found to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. 1-[(5-bromo-2-thienyl)sulfonyl]azepane works by inhibiting the proliferation of cancer cells and inducing apoptosis, making it a promising candidate for the development of novel anticancer drugs.
Propriétés
IUPAC Name |
1-(5-bromothiophen-2-yl)sulfonylazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2S2/c11-9-5-6-10(15-9)16(13,14)12-7-3-1-2-4-8-12/h5-6H,1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHBXJHNTUOBCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B5747526.png)
![2-phenyl[1,3]thiazolo[3,2-a]quinolin-10-ium-1-olate](/img/structure/B5747532.png)

![3,5-dimethyl-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5747555.png)
![N-{[(3-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonothioyl}nicotinamide](/img/structure/B5747562.png)
![N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5747571.png)
![1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B5747576.png)
![{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}(phenyl)methanone](/img/structure/B5747584.png)

![N-[3-(3,4-dimethylbenzoyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5747597.png)



![4-ethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5747630.png)